

Formulating UV-curable inks with 2-Methoxy-4'-morpholinomethyl benzophenone

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Compound of Interest

Compound Name:	2-Methoxy-4'-morpholinomethyl benzophenone
CAS No.:	898769-68-1
Cat. No.:	B1359420

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Application Note & Protocol

Formulating High-Performance UV-Curable Inks with 2-Methoxy-4'-morpholinomethyl benzophenone

Abstract

Ultraviolet (UV) curing is a photopolymerization technology that has revolutionized the printing and coatings industry by offering instantaneous curing, high-throughput, and an environmentally friendly process free of volatile organic compounds (VOCs).[1][2] The performance of a UV-curable ink is critically dependent on its chemical composition, particularly the photoinitiator, which absorbs UV light to generate the reactive species that drive the polymerization.[3] This guide provides a comprehensive overview of formulating UV-curable inks, with a specific focus on leveraging **2-Methoxy-4'-morpholinomethyl benzophenone**, a Type II photoinitiator known for its high reactivity and efficiency. We will explore the fundamental principles of UV curing, detail the roles of each formulation component, and provide validated, step-by-step protocols for ink preparation, curing, and characterization.

The Foundational Chemistry of UV Curing

UV curing is a process where ultraviolet light is used to initiate a photochemical reaction, transforming a liquid ink into a solid, crosslinked polymer film.[4][5] Unlike conventional inks that dry through solvent evaporation, UV inks cure via polymerization, a chemical change that happens in milliseconds.[6] This rapid, low-temperature process allows for printing on a wide variety of substrates, including heat-sensitive materials like plastics and films.[6][7]

The formulation of a UV-curable ink is a balance of several key components, each contributing specific properties to both the liquid ink and the final cured film.[8][9]

Component	Primary Function & Contribution to Ink Properties
Oligomers	<p>Also known as prepolymers, oligomers form the backbone of the ink film.[1][10] They are higher in molecular weight than monomers and are crucial for determining the final physical properties such as adhesion, flexibility, chemical resistance, and hardness.[1] Common types include epoxy acrylates, urethane acrylates, and polyester acrylates.</p>
Monomers	<p>These are low-viscosity reactive diluents that control the ink's viscosity, making it suitable for jetting or other printing processes.[9][11] They also influence the cure speed and the crosslink density of the final polymer.[11] Monofunctional monomers increase flexibility, while multifunctional monomers increase hardness and cure speed.[1]</p>
Photoinitiators	<p>The catalyst of the UV curing process. When exposed to UV light, these molecules absorb the energy and generate reactive species (typically free radicals) that initiate the polymerization of monomers and oligomers.[3][10] The choice of photoinitiator is critical and must be matched to the UV lamp's output wavelength.[9]</p>
Pigments	<p>Provide the color of the ink.[11] Pigments are finely ground solid particles that must be stably dispersed within the formulation to prevent agglomeration, which can cause nozzle clogging and inconsistent color.[9] The pigment can also affect UV light penetration, which must be considered when selecting a photoinitiator system.</p>
Additives	<p>A broad category of materials used in small quantities to fine-tune specific properties.[10]</p>

This includes stabilizers to improve shelf-life, wetting agents to control surface tension, leveling agents for a smooth finish, and adhesion promoters for difficult substrates.[10]
[11]

The Mechanism of 2-Methoxy-4'-morpholinomethyl benzophenone

2-Methoxy-4'-morpholinomethyl benzophenone is a derivative of benzophenone, which is a classic Type II photoinitiator.[12] Unlike Type I photoinitiators that undergo direct cleavage to form radicals, Type II initiators require a co-initiator or synergist—typically a tertiary amine—to generate radicals.[12]

The process begins when the benzophenone molecule absorbs a UV photon, promoting it to an excited electronic state (a triplet bi-radical).[13] This highly energetic molecule does not fragment itself but instead abstracts a hydrogen atom from the adjacent co-initiator. This transfer creates a radical on the co-initiator, which then goes on to initiate the polymerization of the acrylate monomers and oligomers. The morpholino group in the structure acts as a built-in amine synergist, enhancing the efficiency of the hydrogen abstraction process.

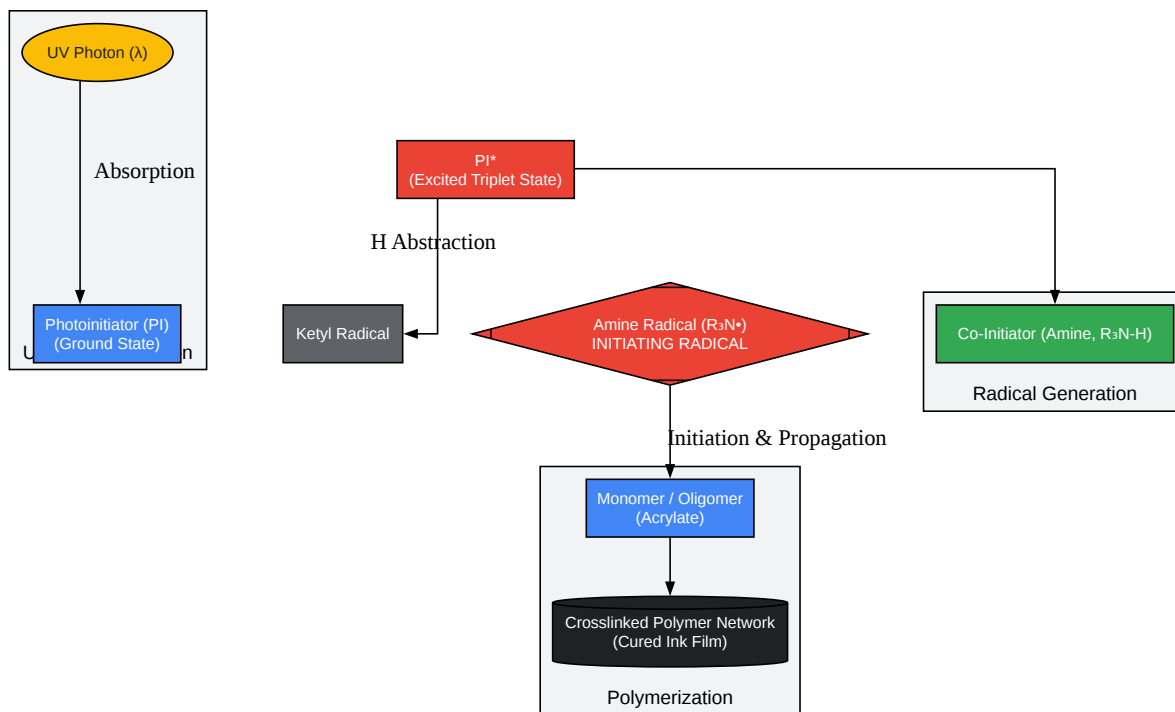


Figure 1: Type II Photoinitiation Mechanism

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Caption: Type II photoinitiation workflow.

Causality Behind Choosing This Initiator:

- **Surface Cure Efficiency:** Type II initiators, especially those with amine synergists, are very efficient at mitigating oxygen inhibition at the ink's surface. Oxygen can quench radicals and

slow polymerization, leading to a tacky surface. The amine radical reacts with oxygen, consuming it and allowing the cure to proceed effectively.

- **Reduced Yellowing:** Certain benzophenone derivatives are known for contributing less to the yellowing of cured films compared to some Type I initiators, which is critical for clear coats and white inks.[14]
- **Synergistic Blends:** This initiator works exceptionally well in combination with Type I initiators. The Type II system provides excellent surface cure, while a Type I initiator that absorbs at a longer wavelength can ensure a thorough cure of the deeper parts of the ink film (through-cure).

Experimental Protocol: Ink Formulation & Preparation

This section provides a starting-point formulation and a detailed protocol for the laboratory-scale preparation of a black UV-curable inkjet ink.

Model Formulation

The following table outlines a balanced formulation designed for good adhesion and flexibility.

Component	Trade Name Example	Wt. %	Function
Epoxy Acrylate Oligomer	Ebecryl 605	30.0	Backbone, provides hardness and chemical resistance.
Polyester Acrylate Oligomer	Ebecryl 810	15.0	Improves flexibility and adhesion.
Monofunctional Monomer	Isobornyl Acrylate (IBOA)	20.0	Lowers viscosity, improves adhesion.
Multifunctional Monomer	Trimethylolpropane Triacrylate (TMPTA)	15.0	Increases crosslink density and cure speed.
Photoinitiator (Type II)	2-Methoxy-4'-morpholinomethyl benzophenone	5.0	Surface cure initiator.
Photoinitiator (Type I)	TPO (Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide)	3.0	Through-cure initiator.
Co-Initiator/Synergist	Ethyl 4-(dimethylamino)benzoate (EDB)	2.0	Hydrogen donor, enhances Type II efficiency.
Pigment Dispersion	Black Pigment Concentrate	8.0	Provides color.
Additive	Leveling Agent (e.g., BYK-333)	1.0	Ensures smooth film formation.
Total	100.0		

Step-by-Step Preparation Protocol

Safety Precautions: Always work in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat.

Acrylate monomers and oligomers can be skin sensitizers.

- Vessel Preparation: Select a clean, amber glass beaker or a container opaque to UV light to prevent premature polymerization.
- Monomer & Oligomer Blending:
 - Place the beaker on a magnetic stir plate. Add a stir bar.
 - Sequentially weigh and add the oligomers (Ebecryl 605, Ebecryl 810) and monomers (IBOA, TMPTA) into the beaker.
 - Begin stirring at a moderate speed (e.g., 300 rpm) to create a homogenous mixture. Gently warm the mixture to 30-40°C on a hot plate to reduce viscosity and aid in dissolving the photoinitiators, if necessary.[15]
- Photoinitiator Dissolution:
 - While stirring, slowly add the solid photoinitiators (**2-Methoxy-4'-morpholinomethyl benzophenone**, TPO) and the co-initiator (EDB) to the resin blend.
 - Continue stirring until all solids are completely dissolved. The solution should be clear (before pigment addition). Allow the solution to cool to room temperature.[15]
- Additive Incorporation:
 - Add the leveling agent to the mixture and stir for another 10-15 minutes to ensure it is fully dispersed.
- Pigment Dispersion (Let-down):
 - Slowly add the black pigment concentrate to the clear formulation while stirring.
 - Increase the stirring speed to ensure uniform incorporation of the pigment. For optimal dispersion and stability, especially for production scale, a high-shear mixer or three-roll mill would be used. For lab scale, ensure the mixture is stirred for at least 30 minutes.
- Final Quality Check:

- Turn off the stirrer and allow any entrapped air to dissipate.
- Measure the viscosity using a viscometer to ensure it meets the target specification for the intended printing application (e.g., inkjet requires low viscosity, typically <20 cP at jetting temperature).[16]
- Filter the ink through a 1-micron filter to remove any agglomerates or impurities.[15] Store the final ink in a UV-opaque container.

UV Curing & Characterization Workflow

The following diagram and protocols outline the process of applying, curing, and testing the formulated ink.

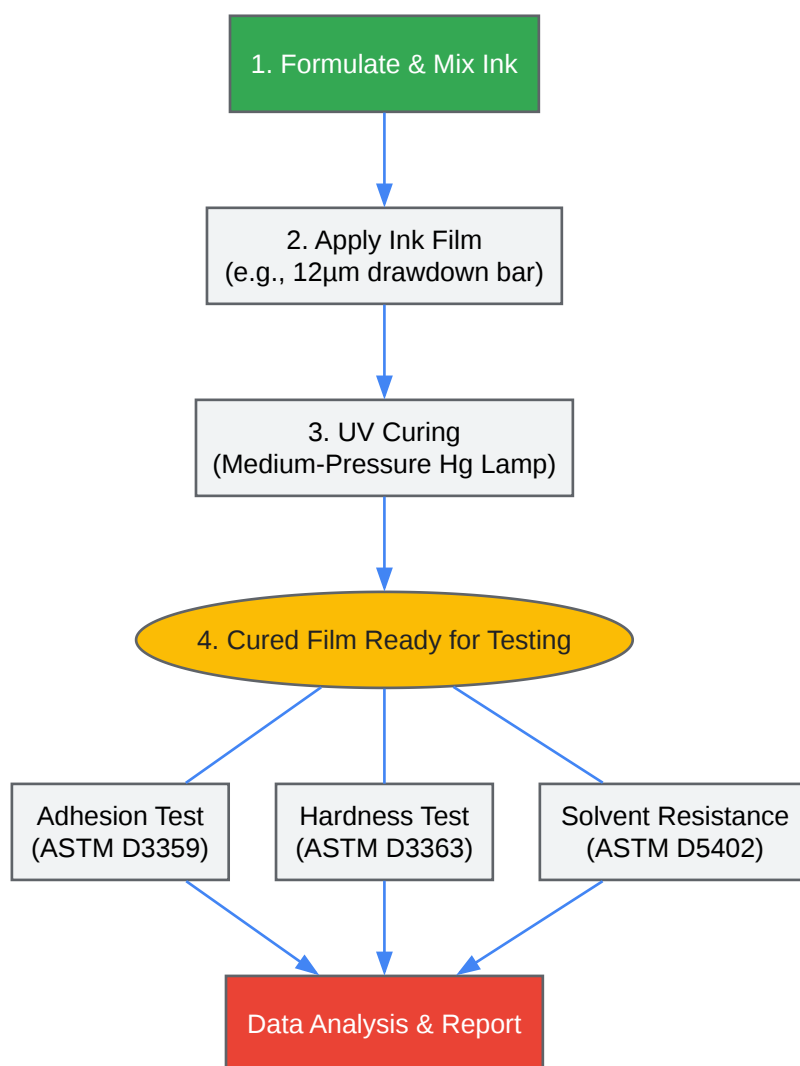


Figure 2: Experimental Workflow

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Caption: From liquid ink to characterized film.

Curing Protocol

- **Substrate Preparation:** Ensure the substrate (e.g., polycarbonate, vinyl, paper) is clean and free of contaminants.
- **Ink Application:** Apply the ink to the substrate using a drawdown bar (e.g., a #8 or #12 bar) to create a uniform film of a specific thickness. This controlled thickness is crucial for repeatable curing results.
- **UV Exposure:** Place the coated substrate on the conveyor belt of a UV curing unit.
 - **UV Source:** Use a medium-pressure mercury-vapor lamp, which has a broad emission spectrum suitable for most photoinitiators.[4]
 - **Curing Parameters:**
 - **Irradiance (Power):** Set the lamp power, e.g., 400 W/in.[17]
 - **Energy Density (Dose):** Control the dose by adjusting the conveyor belt speed. A typical starting point is 50-100 mJ/cm². The required dose will vary based on ink color and film thickness; darker colors require more energy to cure.[18]
 - Pass the sample under the UV lamp. The ink should be instantly tack-free upon exiting the unit.

Characterization Protocols

- **Adhesion Test (ASTM D3359 - Cross-Hatch):**
 - Use a special cross-hatch cutter to make a grid of 6 cuts through the ink film to the substrate, and another 6 cuts at 90 degrees to the first set.
 - Brush the area lightly to remove any detached flakes.

- Apply a specified pressure-sensitive tape over the grid and smooth it down.
- Within 90 seconds, pull the tape off rapidly at a 180-degree angle.
- Examine the grid area and rate the adhesion on a scale from 5B (no detachment) to 0B (more than 65% detachment). A good cure should yield a 4B or 5B result.
- Pencil Hardness Test (ASTM D3363):
 - A set of calibrated drawing pencils of varying hardness (e.g., 6B to 6H) is used.
 - Starting with a softer pencil, hold it at a 45-degree angle to the surface and push it forward with uniform pressure, hard enough to scratch the film or crumble the lead.
 - The "pencil hardness" is defined by the hardest pencil that does not scratch or mar the surface of the cured ink film.
- Solvent Resistance (MEK Rub Test):
 - Saturate a cotton ball or the head of a hammer wrapped in cheesecloth with methyl ethyl ketone (MEK).
 - Rub the cured ink surface with moderate pressure in a back-and-forth motion (one double rub).
 - Count the number of double rubs required to break through the ink film and expose the substrate. A higher number of rubs indicates better cure and higher chemical resistance. A well-cured ink should withstand 50+ double rubs.

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